5-Chlorothiophene-2-carbonyl chloride
Description
Significance of 5-Chlorothiophene-2-carbonyl chloride as a Reactive Intermediate in Organic Synthesis
The utility of this compound in organic synthesis stems from its nature as a reactive acyl chloride. guidechem.comcymitquimica.com The presence of the carbonyl chloride group, combined with the aromatic thiophene (B33073) ring, makes it an effective acylating agent. chemimpex.comcymitquimica.com This reactivity allows it to readily participate in acylation reactions, forming covalent bonds with various nucleophiles such as amines or alcohols to produce amides and esters, respectively. guidechem.comcymitquimica.com
This capability is crucial for the construction of more complex molecules, enabling the efficient introduction of the 5-chlorothiophene moiety into a target structure. chemimpex.com This process is a key step in the synthetic pathways of numerous high-value compounds in medicinal chemistry and crop protection. chemimpex.com The compound is typically synthesized via the chlorination of its precursor, 5-chlorothiophene-2-carboxylic acid, using reagents like thionyl chloride. guidechem.comgoogle.comgoogle.com
Role in Medicinal Chemistry and Pharmaceutical Synthesis
In the pharmaceutical sector, this compound is a widely used intermediate for the synthesis of various therapeutic agents. chemimpex.combgbchem.com Its structural features and reactivity are instrumental in developing innovative drug candidates. innospk.com
The most prominent application of this compound is its role as a critical intermediate in the synthesis of Rivaroxaban (B1684504). innospk.comnbinno.com Rivaroxaban is an orally active direct factor Xa inhibitor, a class of anticoagulant medications used for the prevention and treatment of thromboembolic disorders. thepharmajournal.comunipd.it
The use of this compound is central to the development of modern anticoagulants, specifically direct Factor Xa inhibitors like Rivaroxaban. unipd.itpharmaffiliates.com The 5-chlorothiophene-2-carboxamide (B31849) moiety, which is formed from the intermediate, plays a crucial role in the drug's ability to bind to and inhibit Factor Xa, a key enzyme in the blood coagulation cascade. unipd.it The discovery and development of this class of inhibitors represented a significant advancement in antithrombotic therapy, and the synthesis relies heavily on the availability of key building blocks like this compound. unipd.itvandvpharma.comcnchemunion.com
Beyond its established role in anticoagulant synthesis, this compound serves as an intermediate in the broader exploration of new therapeutic agents. haihangchem.com Due to the chemical activity of the thiophene structure, it is a valuable precursor in drug discovery. haihangchem.com Research literature suggests its potential application in the synthesis of a wide array of drugs, including anthelmintics, anti-HIV drugs, anti-HBV drugs, anti-cold medications, anti-rheumatic compounds, antihistamines, anti-diabetic agents, and anti-cancer drugs. haihangchem.com It is also utilized in synthesizing antibacterial agents, kinase inhibitors, and antiviral compounds. chemimpex.combgbchem.com
Applications in Agrochemical Research
In addition to its pharmaceutical applications, this compound is a key component in the agrochemical industry. chemimpex.comguidechem.combgbchem.com Its reactivity is leveraged to create new active ingredients for crop protection products. chemimpex.comnbinno.com
The compound is used as an intermediate in the synthesis of modern herbicides and insecticides. guidechem.comnbinno.com Its chemical structure allows for the introduction of specific functional groups that can enhance the efficacy of pesticides against target organisms while aiming to minimize environmental impact. nbinno.com For instance, halogenated 2-thiophenecarboxylic acid derivatives, which can be synthesized from this intermediate, have been developed as essential building blocks for a new class of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org
Formulation of Pesticides
In agrochemical research, this compound serves as a key component in the synthesis of a variety of pesticides. bgbchem.com Its structural framework is incorporated into molecules designed to act as herbicides, insecticides, and fungicides. The compound functions as a versatile coupling agent, enabling the connection of the chlorothiophene moiety to other chemical fragments to produce the final active ingredients. guidechem.cominnovations-report.com Researchers utilize this intermediate to create novel agrochemicals, particularly in the development of next-generation fungicides and herbicides. guidechem.combgbchem.com
Emerging Applications in Material Science
The unique chemical structure of this compound has prompted its exploration in the field of material science. acs.org Its thiophene core is a well-known building block for electronically active materials, and the compound's reactivity allows for its incorporation into larger, more complex systems. Research in this area focuses on leveraging the properties of the thiophene ring to create novel functional materials. acs.org
This compound is a valuable precursor for the synthesis of thiophene-based polymers. The thiophene unit is a fundamental component of many conducting and semiconducting polymers due to its electron-rich nature. helsinki.fi The acyl chloride group on the molecule can participate in various polymerization reactions, such as Friedel-Crafts acylations, to form polyketone structures with a thiophene backbone. These polymers are investigated for their thermal stability and potential for integration into advanced materials. helsinki.fi By modifying synthetic protocols, researchers can produce a range of thiophene-functionalized polymers, including poly(2-oxazoline)s and poly(2-oxazine)s, which exhibit thermal stability above 250°C. helsinki.fi
The incorporation of the 5-chlorothiophene moiety into polymer chains is a strategy for tailoring the electronic properties of materials. Thiophene-based polymers are known for their conductivity and electrochromic behavior—the ability to change color upon oxidation or reduction. researchgate.net The electronic structure of these polymers can be fine-tuned by introducing different substituents onto the thiophene and adjacent rings, which in turn affects the material's band gap and photoluminescence efficiencies. researchgate.netacs.org This tunability is crucial for developing materials for specific electronic applications.
Thiophene-based polymers are central to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. innovations-report.comrsc.org The fluorescent properties of specifically designed thiophene derivatives make them ideal for use as the emissive layer in OLEDs. innovations-report.com Research has shown that synthesizing polymers containing thiophene linkers can tune the emission spectrum, with some fluorene-benzotriazole based polymers achieving white light emission suitable for single-layer OLEDs. rsc.org The photophysical properties of these materials, such as their ability to absorb light and emit it at different wavelengths, are critical for their performance in these devices. innovations-report.comacs.org Polymers synthesized from thiophene building blocks can exhibit high photoluminescence efficiencies, making them efficient light-emitting materials. acs.org
The reactivity of functionalized thiophenes is being explored for the creation of specialty polymers with advanced properties, including adhesive capabilities. acs.orgresearchgate.net For instance, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers. researchgate.net These polymers demonstrate strong surface adhesion on substrates like indium tin oxide (ITO). researchgate.net The reactive nature of the carbonyl chloride group in this compound presents a potential route for post-polymerization functionalization, allowing for the creation of cross-linked conductive polymer coatings. Such materials are highly desirable in bioelectronics to prevent delamination. researchgate.net
Fundamental Research in Reaction Mechanisms and New Synthetic Methods
This compound is a subject of fundamental research aimed at understanding reaction mechanisms and developing novel synthetic methodologies. The high reactivity of the acyl chloride group is attributed to the electron-withdrawing effects of both the chlorine atom and the thiophene ring, which makes the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in various substitution reactions with nucleophiles like amines and alcohols to form amides and esters, respectively. rsc.org
Furthermore, the compound plays a role in the development of new, efficient, and high-purity synthesis routes for industrial chemicals. google.com For example, significant research has focused on optimizing the synthesis of this compound itself, often starting from 5-chloro-2-thiophenecarboxylic acid and using a chlorinating agent like thionyl chloride under inert conditions. guidechem.comgoogle.com These studies aim to achieve high yields and purity, which is critical when the compound is used as an intermediate in multi-step syntheses, such as in the production of pharmaceuticals. google.comgoogle.com The investigation into its synthesis from various precursors, including 2-acetyl-5-chlorothiophene, contributes to the broader knowledge of chemical transformations and process optimization. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDCQVRKDNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343348 | |
| Record name | 5-chlorothiophene-2-carbonyl chloride | |
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Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42518-98-9 | |
| Record name | 5-Chlorothiophene-2-carbonyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-chlorothiophene-2-carbonyl chloride | |
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| Record name | 5-Chlorothiophene-2-carbonyl Chloride | |
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| Record name | 5-Chlorothiophene-2-carbonyl chloride | |
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Synthesis Methodologies and Process Optimization for 5 Chlorothiophene 2 Carbonyl Chloride
Established Synthetic Routes for 5-Chlorothiophene-2-carbonyl chloride
The primary and most well-documented method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid.
The conversion of 5-chloro-2-thiophenecarboxylic acid to this compound is a standard acid chloride formation reaction. This process is a key step in the synthesis of various pharmaceuticals, including the anticoagulant Rivaroxaban (B1684504). chemicalbook.com
Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. google.comguidechem.com The reaction involves treating 5-chloro-2-thiophenecarboxylic acid with thionyl chloride, often in the presence of a nonpolar solvent. This method is favored for its high yield and purity of the final product, which often exceeds 98%.
Chlorination of 5-Chloro-2-thiophenecarboxylic acid
Using Thionyl Chloride (SOCl₂)
Reaction Conditions: Nonpolar Solvents (e.g., Carbon Tetrachloride, Toluene (B28343), Dichloromethane)
The synthesis is typically carried out in nonpolar solvents. Carbon tetrachloride is a frequently mentioned solvent for this reaction. google.com Other suitable nonpolar solvents include toluene and dichloromethane (B109758). googleapis.com The choice of solvent is crucial as it must be inert to the highly reactive thionyl chloride and the resulting acyl chloride.
Role of Inert Atmosphere (Nitrogen or Argon)
Due to the moisture-sensitive nature of this compound, the reaction is conducted under an inert atmosphere. guidechem.com The use of nitrogen or argon gas prevents the ingress of moisture, which could hydrolyze the thionyl chloride and the product, leading to reduced yield and purity.
Temperature Control (Low-Temperature Addition, Reflux)
Careful temperature control is essential for a successful synthesis. The initial addition of 5-chloro-2-thiophenecarboxylic acid to thionyl chloride is often performed at a low temperature, at or below 0°C, to manage the exothermic nature of the reaction. google.com Following the initial addition, the reaction mixture is typically heated to reflux for a period of 1 to 3 hours to ensure the reaction goes to completion. google.com
Interactive Data Table: Typical Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient conversion of carboxylic acid to acyl chloride. |
| Starting Material | 5-Chloro-2-thiophenecarboxylic acid | Precursor for the desired acyl chloride. |
| Solvent | Nonpolar (e.g., Carbon Tetrachloride, Toluene) | Inert medium for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of reactants and products. |
| Initial Temperature | ≤ 0°C | Controls the initial exothermic reaction. google.com |
| Reaction Temperature | Reflux | Drives the reaction to completion. |
| Reaction Time | 1-3 hours at reflux | Ensures complete conversion of the starting material. google.com |
Reaction Mechanism: Intermediate Mixed Anhydride Formation and Nucleophilic Displacement
The reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through the formation of a key intermediate. Initially, the carboxylic acid attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of a proton to form a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride, sulfur dioxide, and hydrochloric acid. A proposed mechanism involves the formation of an intermediate mixed anhydride, followed by a nucleophilic displacement of the hydroxyl group by a chloride ion.
Advantages: High Yield and Scalability
A significant advantage of modern synthesis methods for this compound is the achievement of high yields and product purity, which are crucial for industrial scalability. google.com One documented method, which utilizes 5-chloro-2-thiophenecarboxylic acid as the raw material and thionyl chloride as the chlorinating agent, demonstrates these benefits. google.com The process is characterized by the use of simple and readily available raw materials, leading to high product purity that often avoids the need for further purification steps. google.com In one specific example, the conversion of 5-chlorothiophene-2-carboxylic acid into its corresponding acyl chloride in dichloromethane yielded a colorless liquid product with a 100.0% yield and a purity of 99.98% as determined by Gas Chromatography (GC). google.com Such high efficiency and purity are advantageous for large-scale manufacturing operations.
Using Oxalyl Chloride
The conversion of 5-chlorothiophene-2-carboxylic acid to this compound can be effectively achieved using oxalyl chloride as the chlorinating agent. orgsyn.org This reagent is a common choice for preparing acyl chlorides from carboxylic acids due to its reactivity and the volatile nature of its byproducts (CO, CO₂, and HCl), which simplifies product isolation. orgsyn.orgresearchgate.net The reaction involves treating the carboxylic acid with oxalyl chloride, often in an inert solvent and sometimes with a catalyst, to facilitate the transformation. orgsyn.orgrsc.org
The choice of solvent is critical for the success of the chlorination reaction using oxalyl chloride. Anhydrous conditions are typically required to prevent hydrolysis of the reactive acyl chloride product. Dichloromethane (CH₂Cl₂) is a commonly employed solvent for this transformation. orgsyn.orgrsc.org In a typical procedure, the starting carboxylic acid is dissolved or suspended in dichloromethane before the addition of oxalyl chloride. orgsyn.orgrsc.org The reaction is generally conducted at room temperature. orgsyn.org
To accelerate the reaction between the carboxylic acid and oxalyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is often added. orgsyn.orgrsc.org The DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is the active species that facilitates the conversion of the carboxylic acid to the acyl chloride. google.com The use of just a few drops of DMF is typically sufficient to promote the reaction efficiently. orgsyn.orgrsc.org
Using Methanesulfonyl Chloride
An alternative method for the preparation of this compound involves the use of methanesulfonyl chloride. In this process, 5-chlorothiophene-2-carboxylic acid is treated with methanesulfonyl chloride in a suitable solvent like dichloromethane. googleapis.com The reaction is typically carried out at low temperatures, for instance, by adding the methanesulfonyl chloride solution at -5°C to a solution of the carboxylic acid held at 0-5°C. googleapis.com This method generates a sulfonyl ester intermediate, which can then be used in subsequent reactions. googleapis.com
Table 1: Comparison of Chlorinating Agents for 5-Chlorothiophene-2-carboxylic Acid
| Reagent | Catalyst | Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Thionyl chloride | None specified | Carbon tetrachloride | Reflux | High | High | google.com |
| Thionyl chloride | DMF (catalytic) | Dichloromethane | 40 °C | 100.0% | 99.98% | google.com |
| Oxalyl chloride | DMF (catalytic) | Dichloromethane | Room Temp. | N/A | N/A | orgsyn.orgrsc.org |
| Methanesulfonyl Chloride | 1-Methylimidazole | Dichloromethane | -5 °C to 5 °C | N/A | N/A | googleapis.com |
Multi-step Synthesis from 2-Chlorothiophene (B1346680)
An alternative to direct chlorination of the corresponding carboxylic acid is a multi-step synthesis pathway starting from 2-chlorothiophene. google.com This route provides a method to produce the target compound from a more fundamental and often more readily available starting material. The process generally involves introducing a functional group at the 5-position of the thiophene (B33073) ring, which is then converted to the carbonyl chloride. A typical sequence involves the formylation of 2-chlorothiophene, followed by oxidation to the carboxylic acid, and a final acyl chlorination step. google.com
The initial step in this multi-step synthesis is the formylation of 2-chlorothiophene to produce 5-chlorothiophene-2-formaldehyde. google.com This reaction is an example of an electrophilic substitution on the thiophene ring. The Vilsmeier-Haack reaction is a common method for this transformation, utilizing reagents such as phosphorus oxychloride and N,N-dimethylformamide (DMF). google.com In this process, 2-chlorothiophene is reacted with a mixture of phosphorus oxychloride and DMF. The reaction is typically heated, for example at 40-50 °C, for several hours to ensure completion. google.com This step selectively introduces a formyl (-CHO) group at the 5-position of the 2-chlorothiophene ring, yielding the key intermediate, 5-chlorothiophene-2-formaldehyde. google.comgoogle.com
Table 2: Formylation of 2-Chlorothiophene
| Formylating Agents | Reaction Temperature | Reaction Time | Product | Reference |
|---|---|---|---|---|
| Phosphorus oxychloride, DMF | 40-50 °C | 4 hours | 5-Chlorothiophene-2-formaldehyde | google.com |
| Thionyl chloride, DMF | 50-60 °C | 3-5 hours | 5-Chlorothiophene-2-formaldehyde | google.com |
Oxidation of 5-Chlorothiophene-2-formaldehyde to 5-Chlorothiophene-2-carboxylic acid
A common pathway to 5-chlorothiophene-2-carboxylic acid involves the oxidation of its corresponding aldehyde, 5-chlorothiophene-2-formaldehyde. nbinno.com This conversion is a critical step in building the carboxylic acid functional group necessary for the final acyl chlorination.
Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, tert-butyl hydroperoxide, or peracetic acid. google.com The reaction is typically conducted in a solvent such as dichloromethane, 1,2-dichloroethane, or chloroform (B151607). google.com Process parameters are carefully controlled to ensure efficient conversion and minimize side reactions. The molar ratio of the oxidant to 5-chlorothiophene-2-formaldehyde is generally maintained between (1.0-1.5):1. google.com The reaction temperature is kept in the range of 0-60 °C, with a more preferred range of 20 to 40 °C, over a period of 1 to 10 hours. google.com
Acyl Chlorination of 5-Chlorothiophene-2-carboxylic acid
The final step in producing this compound is the acyl chlorination of 5-chlorothiophene-2-carboxylic acid. nbinno.com This reaction converts the carboxylic acid's hydroxyl group into a more reactive chloride, yielding the desired acyl chloride. libretexts.orgmasterorganicchemistry.com
Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this purpose, though others like triphosgene (B27547) may also be used. google.com The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. masterorganicchemistry.comlibretexts.org The process is typically performed in a nonpolar solvent under an inert atmosphere to prevent moisture from hydrolyzing the product. google.com For instance, a procedure involves adding 5-chlorothiophene-2-carboxylic acid to a solution of thionyl chloride in a solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The molar ratio of the carboxylic acid to thionyl chloride is typically in the range of 1:(1.0-2.0). google.com The reaction is stirred at a controlled temperature (e.g., 40 °C) for several hours, after which the excess solvent and thionyl chloride are removed by distillation to yield the final product. google.com
One-Pot Method from 2-Thiophenecarboxaldehyde (for precursor 5-Chlorothiophene-2-carboxylic acid)
To improve process efficiency and reduce waste, a one-pot method has been developed to synthesize the precursor, 5-chlorothiophene-2-carboxylic acid, directly from 2-thiophenecarboxaldehyde. google.com This approach avoids the isolation of the intermediate 5-chloro-2-thiophenecarboxaldehyde, streamlining the synthesis. google.comgoogle.com
The methodology involves two sequential reactions—chlorination and oxidation—carried out in a single reaction vessel. google.com This process is considered more suitable for industrial production as it addresses drawbacks of other methods, such as high raw material costs and complex operations. google.com
Chlorination and Oxidation under Controlled Conditions
In the one-pot synthesis, 2-thiophenecarboxaldehyde is first chlorinated by introducing a chlorinating agent, such as chlorine gas. google.comgoogle.com The reaction is maintained at a temperature between -10 °C and 30 °C for 1 to 20 hours to form the intermediate, 5-chloro-2-thiophenecarboxaldehyde. google.com
Without isolating this intermediate, the reaction mixture is then subjected to oxidation. google.com The aldehyde is added to a pre-cooled sodium hydroxide (B78521) solution, and chlorine gas is introduced while controlling the temperature, typically between 10 °C and 60 °C. google.com The molar ratios of the reactants are critical; for example, the ratio of chlorine gas to 2-thiophenecarboxaldehyde is between 4:1 and 0.9:1, and the ratio of sodium hydroxide to the intermediate aldehyde is between 4:1 and 1:1. google.com After the reaction is complete, impurities are removed by solvent extraction, and the aqueous phase is acidified with hydrochloric acid to precipitate the final product, 5-chlorothiophene-2-carboxylic acid. google.comgoogle.com
Process Optimization Strategies
Solvent Selection and Impact on Yield and Purity
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing both the reaction yield and the purity of the final product. google.com The acyl chlorination step, typically using thionyl chloride, is performed in nonpolar solvents. google.com The solvent's role is to provide a medium for the reaction while facilitating temperature control and product isolation. Solvents such as dichloromethane, 1,2-dichloroethane, chloroform, carbon tetrachloride, and toluene have been utilized in these processes. google.comgoogle.comgoogle.com
Carbon Tetrachloride vs. Toluene for Thionyl Chloride Method
In the acyl chlorination of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, both carbon tetrachloride and toluene have been employed as nonpolar solvents. The selection between them can affect reaction conditions, yield, and work-up procedures.
A method using carbon tetrachloride as the solvent reports a high yield of 88.59% and high product purity, which avoids the need for further purification. google.com The process involves adding the carboxylic acid to thionyl chloride in carbon tetrachloride at a temperature below 0 °C, followed by a reflux period of 1 to 3 hours. google.com
Toluene is also a viable solvent for this reaction. While specific yield data for the toluene method is not always directly compared in the same study, its use is documented in synthetic procedures. For example, solutions of this compound in toluene are used in subsequent reactions, indicating its suitability as a reaction solvent. googleapis.com
Table 1: Comparison of Solvents for Acyl Chlorination
| Parameter | Carbon Tetrachloride | Toluene |
| Solvent Type | Nonpolar | Nonpolar |
| Initial Temp. | Below 0 °C google.com | 5–30°C → Reflux |
| Reaction Temp. | Reflux (76-78°C) | Reflux (approx. 111°C) |
| Reported Yield | 88.59% google.com | Not specified |
| Molar Ratio (SOCl₂) | 1.1–1.3 eq google.com | 1.2 eq |
Temperature Control and Reaction Time
Precise control of temperature and reaction duration is critical in the synthesis of this compound, primarily when synthesized from 5-chlorothiophene-2-carboxylic acid using a chlorinating agent like thionyl chloride. guidechem.com The process is typically managed in distinct stages, each with specific thermal and temporal parameters to ensure high yield and purity.
Initially, the reaction is kept at a low temperature to manage its exothermic nature. The 5-chlorothiophene-2-carboxylic acid is added portion-wise to the chlorinating agent, such as thionyl chloride, while maintaining the temperature at or below 10°C, and in some protocols, below 0°C. google.com This controlled, low-temperature addition is crucial for preventing runaway reactions and the formation of unwanted byproducts.
Following the initial addition, the reaction mixture is typically stirred at room temperature for a brief period, generally between 10 and 30 minutes. google.com This step allows for the initial phase of the reaction to proceed smoothly before heating. The final stage involves heating the mixture to reflux. google.com This heating phase is maintained for a period of 1 to 3 hours to drive the reaction to completion. google.com
The following table summarizes the typical temperature and time parameters for the synthesis:
| Reaction Stage | Temperature | Duration | Purpose |
| Initial Addition | ≤ 10°C (or < 0°C) | Varies with addition rate | Control exothermicity |
| Stirring | Room Temperature | 10 - 30 minutes | Allow initial reaction |
| Reflux | Varies with solvent | 1 - 3 hours | Drive reaction to completion |
Monitoring Reaction Progress (e.g., FT-IR for Functional Group Changes)
Monitoring the progress of the reaction is essential to determine the point of completion and to ensure the desired transformation has occurred. Fourier-Transform Infrared (FT-IR) spectroscopy is an effective technique for this purpose, as it allows for the direct observation of changes in key functional groups.
The conversion of the starting material, 5-chlorothiophene-2-carboxylic acid, to the product, this compound, involves a distinct change in functional groups. The carboxylic acid is characterized by a broad O-H stretching vibration, while the acid chloride product features a sharp and strong C=O stretching vibration at a different frequency.
By analyzing samples from the reaction mixture at various intervals, the reaction's progress can be tracked. The key spectral changes to monitor are the disappearance of the O-H stretch of the carboxylic acid and the simultaneous appearance and intensification of the C=O stretch of the acyl chloride.
The table below details the specific FT-IR bands used for monitoring this synthesis:
| Functional Group | Starting Material/Product | Characteristic IR Absorption Band (cm⁻¹) | Indication |
| O-H Stretch | 5-chlorothiophene-2-carboxylic acid | ~2500–3000 (broad) | Disappearance indicates consumption of starting material. |
| C=O Stretch | This compound | ~1800 (sharp, strong) | Emergence and stabilization indicate formation of the final product. |
Purification Techniques for this compound
After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, excess reagents, and any byproducts. The primary methods employed for purification are fractional distillation under reduced pressure and recrystallization from inert solvents.
Fractional Distillation under Reduced Pressure
Fractional distillation under reduced pressure is a highly effective method for purifying liquid products like this compound. google.com This technique is particularly suitable for compounds that are thermally sensitive and might decompose at their atmospheric boiling point.
By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered. This allows for the separation of the desired product from less volatile impurities without the risk of thermal degradation. The process involves carefully heating the crude product mixture and collecting the fraction that distills over at the specific boiling point corresponding to the reduced pressure. guidechem.com This method effectively yields the pure acyl chloride product. guidechem.comgoogle.com
Recrystallization using Inert Solvents (e.g., Hexane/Dichloromethane)
Recrystallization is another common technique used for the purification of this compound. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. The choice of solvent is critical for successful recrystallization.
For this compound, a combination of inert solvents such as a hexane/dichloromethane mixture is often used. The crude product is dissolved in a minimum amount of the hot solvent system, in which it is highly soluble. As the solution cools, the solubility of the product decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. The purified crystals can then be isolated by filtration. The use of inert solvents is crucial to prevent any reaction with the highly reactive acyl chloride group.
Chemical Reactivity and Transformation of 5 Chlorothiophene 2 Carbonyl Chloride
General Mechanism of Action as an Acyl Chloride
5-Chlorothiophene-2-carbonyl chloride is an acyl chloride derivative of thiophene (B33073), a structural classification that dictates its chemical reactivity. guidechem.com As an acyl chloride, it functions as a potent acylating agent, readily participating in reactions that introduce the 5-chlorothiophene-2-carbonyl group into other molecules. cymitquimica.com The core of its reactivity lies in the electrophilic nature of the carbonyl carbon atom. libretexts.org This carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which pull electron density away from it, inducing a significant partial positive charge. libretexts.org This electron deficiency makes the carbonyl carbon a prime target for attack by nucleophiles, which are electron-rich species. libretexts.org The general mechanism is categorized as a nucleophilic acyl substitution. libretexts.org This process occurs in two main stages: an initial addition of the nucleophile to the carbonyl group, followed by the elimination of the chloride ion as a leaving group. libretexts.org
The primary mode of reaction for this compound involves its interaction with nucleophiles. cymitquimica.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is typically unstable and quickly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an effective leaving group. libretexts.org This addition-elimination sequence results in the substitution of the chlorine atom with the incoming nucleophilic group. libretexts.org Common nucleophiles that react vigorously with this compound include amines, alcohols, and water. guidechem.comcymitquimica.com Due to this high reactivity, the compound is sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis back to its corresponding carboxylic acid. fishersci.com
The reactivity of the acyl chloride functional group in this compound is significantly enhanced by the electronic properties of the substituted thiophene ring. The chlorine atom at the 5-position of the thiophene ring is an electron-withdrawing group. It pulls electron density away from the aromatic ring through the inductive effect. This, combined with the inherent electron-withdrawing nature of the sulfur-containing thiophene ring itself, decreases the electron density across the entire molecule. This cumulative electron-withdrawing effect intensifies the partial positive charge on the carbonyl carbon, making it even more electrophilic and thus more susceptible to nucleophilic attack compared to less substituted acyl chlorides.
Types of Reactions Undergone by this compound
As a highly reactive acylating agent, this compound undergoes several types of chemical transformations, with substitution reactions being the most prominent. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. guidechem.com
Nucleophilic acyl substitution is the hallmark reaction of this compound. In these reactions, the chloride is displaced by a nucleophile, leading to the formation of various carboxylic acid derivatives, such as amides and esters. cymitquimica.com
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. libretexts.org This reaction is a cornerstone of its use in medicinal chemistry, most notably in the synthesis of the anticoagulant drug Rivaroxaban (B1684504). googleapis.com The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. libretexts.orgyoutube.com The reaction is typically rapid and often conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. googleapis.comyoutube.comcommonorganicchemistry.com The neutralization of HCl is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic. youtube.com
Table 1: Amide Formation Reaction
| Reactant 1 | Reactant 2 | Product Type | Byproduct | General Conditions |
|---|
In a similar fashion to its reaction with amines, this compound reacts with alcohols to yield esters. libretexts.org This process, known as esterification, involves the oxygen atom of the alcohol acting as the nucleophile, attacking the carbonyl carbon. libretexts.org The reaction proceeds through the same nucleophilic acyl substitution mechanism, resulting in the formation of a 5-chlorothiophene-2-carboxylate ester and hydrogen chloride. libretexts.org This reaction can also be used for analytical purposes, such as in methods developed to determine the quantity of residual this compound in pharmaceutical substances by converting it to a stable ester derivative for analysis. researchgate.net
Table 2: Ester Formation Reaction
| Reactant 1 | Reactant 2 | Product Type | Byproduct | General Conditions |
|---|
Hydrolysis to 5-Chloro-2-thiophenecarboxylic acid
This compound is a reactive acyl chloride that is sensitive to moisture. In the presence of water, it readily undergoes hydrolysis to form its corresponding carboxylic acid, 5-chloro-2-thiophenecarboxylic acid. This reaction is a typical nucleophilic acyl substitution where the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the carboxylic acid and hydrogen chloride.
Due to this high reactivity with water, the handling and storage of this compound require anhydrous conditions to prevent its degradation. The synthesis of the acyl chloride from the carboxylic acid is often achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under inert atmospheric conditions to drive the equilibrium towards the acyl chloride product. arkat-usa.orgreading.ac.uk
Reaction Scheme: Hydrolysis
| Reactant | Product | Byproduct |
| This compound | 5-Chloro-2-thiophenecarboxylic acid | Hydrogen chloride |
| Water |
Esterification
Similar to other acyl chlorides, this compound reacts with alcohols to form esters in a process known as esterification. This nucleophilic acyl substitution reaction is generally vigorous and can often occur at room temperature. nih.gov The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the substitution of the chloride atom with an alkoxy group (-OR) and the formation of hydrogen chloride as a byproduct. libretexts.org
The reaction is a common and efficient method for the synthesis of various 5-chlorothiophene-2-carboxylic acid esters. For instance, its reaction with methanol (B129727) is utilized in analytical methods to convert it into methyl-5-chlorothiophene-2-carboxylate for determination by high-performance liquid chromatography (HPLC). This derivatization confirms the facile nature of the esterification process.
General Reaction Scheme: Esterification
| Reactant | Nucleophile | Product | Byproduct |
| This compound | Alcohol (R-OH) | 5-Chlorothiophene-2-carboxylate ester | Hydrogen chloride |
Specific Reaction Examples and Derivative Formation
Acylation of Piperazine (B1678402) to form 1-(5-Chlorothiophene-2-carbonyl)piperazine
This compound serves as an effective acylating agent for amines. A notable example is its reaction with piperazine. In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This results in the formation of an amide bond and the synthesis of 1-(5-chlorothiophene-2-carbonyl)piperazine. This reaction is a crucial initial step in the synthesis of more complex pharmaceutical intermediates.
Coupling with Amino Amides to form N²-(5-chlorothiophene-2-carbonyl)anthranilamides
The reactivity of this compound extends to its coupling with amino amides. While direct synthesis examples with this specific compound are not detailed in the provided search results, the closely related thiophene-2-carbonyl chloride is used in synthesizing non-amidine derivatives such as anthranilamides. Anthranilamide, or 2-aminobenzamide, possesses a primary amino group that can act as a nucleophile. The reaction would proceed via nucleophilic acyl substitution, where the amino group of the anthranilamide attacks the carbonyl carbon of this compound. This would displace the chloride and form an amide linkage, resulting in the formation of N²-(5-chlorothiophene-2-carbonyl)anthranilamide.
Reaction with Substituted Ureas and Thioureas
Acyl chlorides react with ureas and thioureas to form N-acylureas and N-acylthioureas, respectively. The reaction typically involves the nucleophilic attack of the nitrogen atom of the urea (B33335) or thiourea (B124793) on the electrophilic carbonyl carbon of the acyl chloride. arkat-usa.orgacs.org This is followed by the elimination of hydrogen chloride.
In the case of thioureas, the reaction can sometimes initially occur at the sulfur atom to form an S-acylisothiuronium salt, which may then rearrange to the more stable N-acylthiourea upon heating. acs.orgscispace.com A common synthetic route to N-acylthioureas involves the in-situ formation of an acyl isothiocyanate from the acyl chloride and a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN). nih.govrsc.orgneliti.com The resulting acyl isothiocyanate then readily reacts with an amine to yield the desired N-acylthiourea. nih.gov
General Reaction Scheme: Acylation of Urea
| Reactant | Nucleophile | Product |
| This compound | Substituted Urea | N-(5-chlorothiophene-2-carbonyl)urea derivative |
Formation of Oxadiazoles
This compound is a precursor for the synthesis of heterocyclic compounds such as oxadiazoles. A common pathway for the formation of 1,3,4-oxadiazoles involves a two-step process. acs.org First, the acyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acylhydrazide (5-chloro-2-thiophenecarbohydrazide). acs.org
This intermediate is then cyclized to form the oxadiazole ring. The cyclization can be achieved by reacting the acylhydrazide with a dehydrating agent, such as phosphorus pentoxide, or by reacting it with another carbonyl-containing compound, like formic acid, followed by dehydration. acs.org This methodology is a widely used approach for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles.
Reaction Pathway for Oxadiazole Synthesis
| Step | Reactants | Intermediate/Product |
| 1 | This compound, Hydrazine hydrate | 5-Chloro-2-thiophenecarbohydrazide |
| 2 | 5-Chloro-2-thiophenecarbohydrazide, Dehydrating agent | 2-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole |
Reaction with 4-amino-2-benzofuran-1,3-dione
This compound, as a reactive acyl chloride, readily participates in acylation reactions with nucleophiles such as amines. cymitquimica.com The reaction with 4-amino-2-benzofuran-1,3-dione is a characteristic example of amide bond formation. In this transformation, the nucleophilic amino group of 4-amino-2-benzofuran-1,3-dione attacks the electrophilic carbonyl carbon of this compound.
This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The process results in the formation of the corresponding amide, N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)-5-chlorothiophene-2-carboxamide, and hydrogen chloride (HCl) as a byproduct. To neutralize the generated HCl, the reaction is commonly carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which also serves to catalyze the reaction.
General Reaction Scheme:
Reactants: this compound, 4-amino-2-benzofuran-1,3-dione
Product: N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)-5-chlorothiophene-2-carboxamide
Byproduct: Hydrogen Chloride (HCl)
Conditions: Typically performed in an inert solvent in the presence of a base.
This type of synthesis is fundamental in medicinal chemistry for linking different molecular scaffolds to create complex molecules with potential biological activity.
Derivatization for Analytical Determination (Hydrolysis, Esterification, Amination)
Due to its reactivity, direct analysis of this compound (CTCC) in complex matrices, such as in the final drug substance of Rivaroxaban, can be challenging. researchgate.net Therefore, derivatization methods are employed to convert it into a more stable and easily quantifiable compound. The primary methods include hydrolysis, esterification, and amination. researchgate.net
Hydrolysis
In the presence of water, this compound hydrolyzes to form its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid (CTCA). This reaction can be suppressed by organic solvents like acetonitrile (B52724), but the addition of a base such as sodium carbonate (Na2CO3) can facilitate the conversion. researchgate.net The resulting CTCA can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net A significant drawback of this method is its inability to distinguish between the CTCC impurity and any pre-existing CTCA in the sample, potentially leading to an overestimation of the residual CTCC. researchgate.net
Esterification
Esterification is another common derivatization strategy. The reaction of this compound with an alcohol, such as methanol, yields the corresponding ester, methyl-5-chlorothiophene-2-carboxylate (MCTC). researchgate.net This reaction can face competition from the hydrolysis reaction if water is present. researchgate.net The addition of glacial acetic acid has been shown to help achieve a stable recovery of the ester derivative under varying water content conditions. researchgate.net The MCTC derivative is then quantified by HPLC. researchgate.net
Amination
Similar to its reaction with other amines, this compound reacts with primary or secondary amines to form stable amide derivatives. This reaction is a form of nucleophilic substitution where the amine acts as the nucleophile. cymitquimica.com The resulting stable amide can be analyzed by standard chromatographic techniques.
The table below compares the hydrolysis and esterification methods for the determination of CTCC in Rivaroxaban. researchgate.net
| Feature | Hydrolysis Method | Esterification Method |
| Derivative | 5-chlorothiophene-2-carboxylic acid (CTCA) | methyl-5-chlorothiophene-2-carboxylate (MCTC) |
| Linear Range | 16.7–280.3 ppm | 15.3–255.0 ppm |
| Limit of Quantitation (LOQ) | 16.7 ppm | 15.3 ppm |
| Accuracy (% Recovery) | 98.08–100.5 % | 97.86–99.05 % |
| Challenges | Poor recovery in high acetonitrile concentration; Overestimation due to inherent CTCA. | Competition from hydrolysis reaction. |
| Solutions | Addition of Na2CO3 to improve recovery. | Addition of glacial acetic acid for stable recovery. |
Advanced Synthetic Applications and Derivatives
Role in the Synthesis of Rivaroxaban (B1684504) and its Derivatives
The most prominent application of 5-chlorothiophene-2-carbonyl chloride is its role as a key intermediate in the industrial synthesis of Rivaroxaban, a potent, orally active direct inhibitor of Factor Xa, an enzyme crucial to the blood coagulation cascade. google.comgoogle.com
The final key step in the synthesis of Rivaroxaban is the N-acylation of the primary amine group of 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one or its hydrochloride salt with this compound. googleapis.com This reaction forms a stable amide bond, attaching the chlorothiophene moiety, which is essential for the drug's binding to the S1 pocket of the Factor Xa enzyme. googleapis.com
The reaction is typically carried out by adding a solution of this compound to the amine intermediate in a suitable solvent system and in the presence of a base. beilstein-journals.orgchemicalbook.com The base is required to neutralize the hydrochloric acid generated during the acylation reaction. Both the free amine and its more stable hydrochloride salt are used in various synthetic routes. beilstein-journals.orgchemicalbook.com When the hydrochloride salt is used, an additional equivalent of base is necessary to liberate the free amine in situ. beilstein-journals.orgresearchgate.net
Significant research has been dedicated to optimizing the acylation step to maximize the yield and purity of the final Rivaroxaban product, making the process more cost-effective and environmentally friendly for industrial-scale production. researchgate.net Key parameters that have been optimized include the choice of base, solvent, and reaction temperature.
Base Selection: A variety of organic and inorganic bases have been employed. Organic bases such as pyridine (B92270) and triethylamine (B128534) are commonly used. beilstein-journals.orggoogle.com However, processes utilizing inorganic bases like sodium carbonate or potassium bicarbonate in aqueous or mixed-solvent systems have also been developed, offering advantages in terms of cost, safety, and ease of removal. beilstein-journals.orgchemicalbook.comresearchgate.net It has been noted that using a salt of the amine intermediate, such as the perchlorate (B79767) or hydrochloride salt, in conjunction with a base can lead to better yields and higher purity compared to using the free amine directly. researchgate.net
Solvent System: The choice of solvent is critical for reaction efficiency. Various solvents have been investigated, including chlorinated hydrocarbons (e.g., dichloromethane), ketones (e.g., acetone), aromatic hydrocarbons (e.g., toluene), and mixtures thereof with water. beilstein-journals.orgchemicalbook.comresearchgate.net For instance, a widely used method involves a two-phase system of water and acetone (B3395972) or a toluene (B28343)/acetone mixture with sodium carbonate as the base. beilstein-journals.orgchemicalbook.com
Temperature Control: The reaction is typically initiated at a low temperature, often between 0°C and 15°C, to control the exothermic nature of the acylation and minimize side reactions. beilstein-journals.orgchemicalbook.comresearchgate.net After the addition of the acyl chloride, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion. beilstein-journals.orgchemicalbook.com
The table below summarizes various reported conditions for the synthesis of Rivaroxaban using this compound.
| Base | Solvent System | Temperature | Outcome | Reference |
| Pyridine | Pyridine | 0°C to Room Temp. | Effective but requires excess toxic base. | beilstein-journals.org |
| Sodium Carbonate | Water/Acetone/Toluene | 8-12°C, then 50°C | High yield, suitable for industrial scale. | chemicalbook.com |
| Triethylamine | Dichloromethane (B109758) | 10-20°C | Standard laboratory procedure. | google.com |
| Sodium Bicarbonate | Acetone/Toluene/Water | 0-5°C, then 50°C | High yield (98%) and purity. | researchgate.net |
The synthetic methodology used to produce Rivaroxaban has been adapted to create novel derivatives for structure-activity relationship (SAR) studies aimed at identifying new Factor Xa inhibitors. In these studies, the core intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one, is condensed with various substituted acyl chlorides, including derivatives of this compound or other heterocyclic carbonyl chlorides like thiazole (B1198619) carboxylic acid. By modifying the thiophene (B33073) moiety or replacing it entirely, researchers can probe the specific interactions between the inhibitor and the enzyme's active site, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Synthesis of Other Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
The utility of this compound extends beyond Rivaroxaban to the synthesis of other important chemical entities.
While this compound is structurally related to an important agrochemical intermediate, the available scientific literature specifies that thiophene-2-carbonyl chloride (the non-chlorinated analogue) is the key raw material used in the manufacture of Tioxazafen. google.com Tioxazafen is a broad-spectrum nematicide developed to protect crops from parasitic nematodes. google.com The synthesis involves the reaction of thiophene-2-carbonyl chloride with a suitable N-hydroxyamidine to form the 1,2,4-oxadiazole (B8745197) ring system characteristic of Tioxazafen. google.com
There is no information available in the reviewed scientific literature regarding the use of this compound in the synthesis of novel Brusatol derivatives.
Development of Anticoagulants Beyond Rivaroxaban
While this compound is a well-established key intermediate in the synthesis of the widely used anticoagulant Rivaroxaban, its utility extends to the development of other novel antithrombotic agents. nih.govchemicalbook.comcnchemunion.com Researchers have focused on creating derivatives and analogs of Rivaroxaban to explore and improve upon its pharmacological profile. This involves using this compound to synthesize new oxazolidinone derivatives that act as potent Factor Xa (FXa) inhibitors. researchgate.netunipd.it
The research involves a careful investigation of the structure-activity relationship (SAR) centered on the 5-chlorothiophenecarboxamide moiety. unipd.it By modifying the core structure, scientists have identified new compounds with subnanomolar anti-FXa potency. unipd.it For instance, a series of novel Rivaroxaban derivatives were synthesized by condensing the core amine structure with this compound. researchgate.net This ongoing research aims to develop anticoagulants with potentially improved efficacy, bioavailability, or selectivity. unipd.it The optimization of a lead compound, which incorporated the 5-chlorothiophene-2-carboxamide (B31849) group, resulted in a potent and selective direct FXa inhibitor with excellent in vivo activity, demonstrating the continued importance of this building block in anticoagulant research. unipd.it
Development of Fluorescent Probes
The thiophene moiety, readily introduced by this compound, is a valuable component in the design of advanced fluorescent probes. Thiophene derivatives are integral to the creation of sensors for various analytes, including hazardous substances like hydrazine (B178648). researchgate.nethep.com.cnmdpi.com The inherent electronic and photophysical properties of the thiophene ring can be modulated to create sensitive and selective detection tools. nih.gov
Design of "Turn-on" Fluorescence Probes for Hydrazine Detection
A significant application in this area is the development of "turn-on" fluorescent probes for the detection of hydrazine (N₂H₄). researchgate.netresearchgate.net Hydrazine is a highly toxic and carcinogenic compound used in various industrial applications, making its detection in environmental and biological systems crucial. hep.com.cnx-mol.net
"Turn-on" probes are designed to be non-fluorescent or weakly fluorescent in their native state. Upon reaction with the target analyte (hydrazine), a chemical transformation occurs that "turns on" or significantly enhances the fluorescence signal. researchgate.net A common design strategy involves synthesizing a probe with a thiophene-containing fluorophore and a recognition site for hydrazine. The reaction between the probe and hydrazine, often a condensation or cyclization reaction, leads to the formation of a new, highly fluorescent species. mdpi.com For example, thiophene-cyanodistyrene Schiff-base has been utilized as a sensor that exhibits weak fluorescence in its initial state but displays a strong "turn-on" fluorescence upon detecting hydrazine ions. researchgate.net
| Probe Type | Analyte | Detection Principle | Limit of Detection (LOD) |
| Thiophene-cyanodistyrene Schiff-base | Hydrazine ion (N₂H₆²⁺) | Disruption of PET effect | Not Specified researchgate.net |
| Flavonol-based (FHT) | Hydrazine | Cyclization Reaction | 0.14 µmol·L⁻¹ hep.com.cn |
| Benzophenoxazinium-based (BPN) | Hydrazine | Nucleophilic Substitution | 4.5 x 10⁻¹⁰ M rsc.org |
| Thiazepine-based (TZPzine-1) | Hydrazine | Hydrazine-trapping Cyclization | 50 nM mdpi.com |
Utilization of Photo-Induced Electron Transfer (PET) Mechanism
The Photo-Induced Electron Transfer (PET) mechanism is a fundamental principle frequently employed in the design of "turn-on" fluorescent probes. researchgate.net A typical PET-based probe consists of a fluorophore (the signaling unit), a receptor (the recognition unit), and a spacer connecting them. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore. This process quenches the fluorescence.
In the context of hydrazine detection, a thiophene-based fluorophore can be linked to a receptor that has a high-energy highest occupied molecular orbital (HOMO). This allows for efficient PET, keeping the fluorescence "off". researchgate.net When hydrazine interacts with the receptor, a chemical reaction alters the electronic properties of the receptor, lowering its HOMO energy level. This change makes the PET process thermodynamically unfavorable, thereby inhibiting the quenching mechanism. As a result, the fluorophore's normal fluorescence is restored, leading to a "turn-on" signal. researchgate.net This disruption of the PET effect is a key strategy for achieving high sensitivity and selectivity in hydrazine detection. researchgate.net
Building Block for Complex Organic Molecules
This compound is a versatile and reactive building block in organic synthesis, enabling the creation of a wide array of complex molecules. innospk.comguidechem.com Its utility stems from the presence of two reactive sites: the highly electrophilic acyl chloride group and the chlorinated thiophene ring. The acyl chloride facilitates reactions with nucleophiles to form amides, esters, and ketones, while the chlorine atom on the thiophene ring allows for various coupling and substitution reactions. guidechem.com This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.combgbchem.com
Introduction of Thiophene Moiety into Target Molecules
The primary role of this compound as a building block is to introduce the 5-chlorothiophene-2-carboxamide or a related moiety into a target molecule. unipd.it The acyl chloride group readily reacts with primary and secondary amines to form stable amide bonds. This acylation reaction is a cornerstone of its application, most notably in the synthesis of Factor Xa inhibitors like Rivaroxaban, where the 5-chlorothiophene moiety is crucial for binding to the S4 pocket of the enzyme. researchgate.netunipd.it
Beyond pharmaceuticals, this compound serves as a key intermediate for introducing halogenated thiophene rings into other complex structures. For example, halogenated 2-thiophenecarboxylic acid derivatives, which can be synthesized from this precursor, are essential building blocks for new classes of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The thiophene ring's specific electronic and structural properties are often essential for the biological activity of the final product. beilstein-journals.org
Synthesis of Functionalized Polymers
In the field of material science, this compound and its derivatives are explored for the synthesis of thiophene-based polymers. innospk.com Thiophene-containing polymers are known for their unique electronic and optical properties, making them useful in applications such as organic electronics. The reactivity of the acyl chloride group can be harnessed in polymerization reactions. For instance, acyl chlorides can be used as terminating agents in controlled polymerization techniques like ring-opening polymerization. mdpi.com This allows for the precise introduction of a functional end-group, in this case, the 5-chlorothiophene moiety, onto a polymer chain. This end-functionalization can impart specific properties to the polymer or allow it to be subsequently attached to other molecules or surfaces, creating advanced materials. innospk.commdpi.com
Analytical and Characterization Techniques in Research
Purity Assessment and Quality Control
Ensuring the high purity of 5-Chlorothiophene-2-carbonyl chloride is a fundamental aspect of quality control in the synthesis of active pharmaceutical ingredients (APIs) like Rivaroxaban (B1684504). Various chromatographic and spectroscopic methods are utilized to quantify the compound and detect any process-related impurities or degradants.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a chromatography column. The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing definitive identification.
GC analysis has been shown to be highly effective, with methods capable of demonstrating the purity of this compound to be over 99.9%. google.com The mass spectrum of this compound obtained via GC-MS serves as a chemical fingerprint, with characteristic peaks that confirm its identity.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| NIST Library Number | 296932 |
| Major Peak (m/z) | 145 |
| Secondary Peak (m/z) | 147 |
This data provides a reference for the mass spectrometric identification of the compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound, especially given its reactive nature. HPLC is particularly useful for monitoring the progress of synthesis reactions and for quantifying the compound in the presence of non-volatile impurities or the final API, Rivaroxaban. google.comresearchgate.net
Because the acyl chloride group is highly reactive and prone to hydrolysis, direct analysis can be challenging. Therefore, analytical methods often involve derivatization, where the this compound is intentionally reacted to form a more stable compound, such as an ester or the corresponding carboxylic acid, which can then be reliably quantified by HPLC. researchgate.net These methods are crucial for determining residual levels of this intermediate in the final drug substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of this compound. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is relatively simple, showing two distinct signals for the two protons on the thiophene (B33073) ring. One analysis reported chemical shift values (δ) in a solution of deuterated chloroform (B151607) (CDCl₃) at 400 MHz as follows: a doublet at 7.99 ppm and another doublet at 6.86 ppm, both with a coupling constant (J) of 4 Hz. chemicalbook.com This pattern is characteristic of the protons at positions 3 and 4 of the thiophene ring.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, one would expect to see five distinct signals corresponding to the five carbon atoms in the molecule. Based on general principles and data from similar compounds, the carbonyl carbon of the acyl chloride is expected to be significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the chlorine and carbonyl chloride substituents. For comparison, the carbon signals for the related compound, 5-Chlorothiophene-2-carboxylic acid, have been reported and provide an indication of the expected region for the ring carbons. chemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Monitoring
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It is particularly valuable for monitoring the synthesis of this compound from its precursor, 5-Chlorothiophene-2-carboxylic acid.
The key transformation is the conversion of the carboxylic acid group (-COOH) to the acyl chloride group (-COCl). This change is easily tracked by FT-IR by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500–3000 cm⁻¹) and the appearance of a strong C=O stretching band at a higher wavenumber, characteristic of an acyl chloride. Acyl chlorides typically show a strong carbonyl absorption in the range of 1770-1815 cm⁻¹. libretexts.org This shift to a higher frequency compared to the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) is a clear indicator of successful reaction completion.
Impurity Profiling and Genotoxic Impurity Determination
This compound is not only an intermediate but also a potential genotoxic impurity (PGI) in the synthesis of Rivaroxaban. PGIs are impurities that have the potential to damage DNA and are strictly controlled to very low levels in final drug products. Therefore, developing sensitive and accurate analytical methods for their detection and quantification is a critical regulatory requirement.
Comparison of Hydrolysis and Esterification Methods for this compound Determination in Rivaroxaban
Given the reactivity of this compound (CTCC), its direct quantification in the Rivaroxaban drug substance is impractical. Instead, derivatization methods followed by HPLC analysis are employed. A key study compared two such methods: a hydrolysis method and an esterification method. researchgate.net
In the hydrolysis method , CTCC is converted to its corresponding 5-chlorothiophene-2-carboxylic acid (CTCA). In the esterification method , it is converted to methyl-5-chlorothiophene-2-carboxylate (MCTC). An HPLC method was developed to separate these derivatives from Rivaroxaban and its other impurities. researchgate.net
The study found that while both methods demonstrated good linearity, accuracy, and precision, a significant issue was discovered with the hydrolysis approach. The hydrolysis method could not distinguish between the CTCC impurity and any pre-existing CTCA impurity in the Rivaroxaban sample. This led to an overestimation of the actual amount of residual CTCC. researchgate.net
The esterification method, however, was specific to the CTCC, providing a more accurate measurement of this critical genotoxic impurity. Therefore, the esterification method was concluded to be the superior solution for the accurate quantification of residual this compound in Rivaroxaban. researchgate.net
Table 2: Comparison of Hydrolysis and Esterification HPLC Methods
| Parameter | Hydrolysis Method | Esterification Method |
|---|---|---|
| Derivative Analyzed | 5-chlorothiophene-2-carboxylic acid (CTCA) | methyl-5-chlorothiophene-2-carboxylate (MCTC) |
| Linearity (r) | 0.9999 | 0.9999 |
| Linear Range (ppm) | 16.7–280.3 | 15.3–255.0 |
| Limit of Quantitation (LOQ) (ppm) | 16.7 | 15.3 |
| Accuracy (% Recovery) | 98.08–100.5% | 97.86–99.05% |
| Key Finding | Overestimates CTCC due to co-measurement of CTCA impurity | Accurately measures residual CTCC |
Data sourced from a comparative study on determination methods for CTCC in Rivaroxaban. researchgate.net
Differentiation from Degradation Products and Raw Material Impurities
The quality and purity of this compound are critical for its use in synthesis, particularly in the pharmaceutical industry. The primary raw material for its synthesis is 5-chlorothiophene-2-carboxylic acid (CTCA). Due to its high sensitivity to moisture, this compound readily hydrolyzes back to CTCA, making CTCA both a potential starting material impurity and the primary degradation product. Therefore, analytical methods must be capable of clearly distinguishing between the acyl chloride and its corresponding carboxylic acid.
Several spectroscopic and chromatographic techniques are employed for this purpose. During synthesis, Fourier-transform infrared (FT-IR) spectroscopy can monitor the reaction's progress by observing the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500–3000 cm⁻¹) and the appearance of the sharp C=O stretching band for the carbonyl chloride at a higher wavenumber (approximately 1800 cm⁻¹).
Nuclear Magnetic Resonance (NMR) spectroscopy offers another definitive method for differentiation. The proton NMR (¹H NMR) spectrum of this compound shows two distinct doublets in the aromatic region. chemicalbook.com In contrast, the spectrum for 5-chlorothiophene-2-carboxylic acid includes a characteristic broad singlet for the carboxylic acid proton, which is absent in the acyl chloride. chemicalbook.com
For quantitative analysis of impurities, High-Performance Liquid Chromatography (HPLC) is often used. However, direct analysis can be problematic as methods relying on hydrolysis to quantify the acyl chloride cannot distinguish between the active compound and pre-existing CTCA impurity, potentially leading to an overestimation. researchgate.net A more accurate approach involves an esterification method. By converting this compound into its methyl ester, methyl-5-chlorothiophene-2-carboxylate, it can be effectively separated and quantified by HPLC without interference from the inherent CTCA in the sample. researchgate.net
| Technique | This compound (Product) | 5-chlorothiophene-2-carboxylic acid (Impurity/Degradation Product) | Reference |
|---|---|---|---|
| FT-IR Spectroscopy (C=O Stretch) | Strong absorption around 1800 cm⁻¹ | Strong absorption at a lower wavenumber (typically ~1700 cm⁻¹) | |
| FT-IR Spectroscopy (O-H Stretch) | Absent | Broad absorption band around 2500–3000 cm⁻¹ | |
| ¹H NMR Spectroscopy | Absence of a carboxylic acid proton signal | Presence of a broad singlet for the acidic proton (OH) | chemicalbook.comchemicalbook.com |
| HPLC Analysis Strategy | Derivatization to an ester (e.g., methyl ester) allows for accurate quantification and separation from CTCA. | Directly analyzed. Co-elution can be an issue in simple hydrolysis methods. | researchgate.net |
Structural Elucidation and Confirmation
The definitive structure of this compound is confirmed through a combination of spectroscopic methods that provide complementary information about its molecular framework and functional groups.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 181.04 g/mol . nih.gov The isotopic pattern, showing characteristic signals for the two chlorine atoms, is crucial for confirming the presence of these halogens.
¹H NMR spectroscopy is fundamental for elucidating the arrangement of protons on the thiophene ring. The spectrum for this compound displays two doublets, consistent with two adjacent protons on the heterocyclic ring. For example, a reported spectrum showed chemical shift values at δ = 7.99 (d, J = 4 Hz, 1H) and 6.86 (d, J = 4 Hz, 1H). chemicalbook.com This coupling pattern confirms the substitution at the 2 and 5 positions of the thiophene ring. Further confirmation is provided by ¹³C NMR spectroscopy, which would show five distinct signals corresponding to the five carbon atoms in the molecule (two in the C-Cl and C=O environments, two protonated ring carbons, and one quaternary ring carbon).
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms. | Confirms molecular formula (C₅H₂Cl₂OS) and elemental composition. | nih.gov |
| ¹H NMR Spectroscopy | Two doublets in the aromatic region (e.g., δ ≈ 7.99 and 6.86 ppm). | Confirms the presence of two adjacent protons on the thiophene ring. | chemicalbook.com |
| FT-IR Spectroscopy | Strong C=O stretching vibration (~1800 cm⁻¹). | Confirms the presence of the acyl chloride functional group. |
While this compound itself is a liquid, its high reactivity allows it to serve as a building block for creating more complex, solid derivatives, primarily amides. The precise three-dimensional structure of these crystalline derivatives can be unequivocally determined using single-crystal X-ray crystallography. This technique provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry, which is vital in drug development.
For instance, this compound is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. nih.gov The complex molecular structure of Rivaroxaban and its various crystalline forms (polymorphs) have been extensively studied using X-ray diffraction to understand its solid-state properties. researchgate.netgoogleapis.com
Furthermore, research on other novel thiophene-2-carboxamides, synthesized from precursors like thiophene-2-carbonyl chloride, frequently employs X-ray crystallography to confirm their molecular structures. nih.govresearchgate.net These studies demonstrate the utility of this technique in verifying the outcome of reactions involving the acyl chloride and in understanding the spatial arrangement of the resulting complex molecules.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to chlorothiophene derivatives to understand their structural and electronic properties.
In a study on related 2,5-bisarylthiophenes synthesized from 2-bromo-5-chloro thiophene (B33073), DFT calculations were performed at the B3LYP/6-31G(d, p) level of theory. These theoretical calculations allowed for a comparison of geometric parameters (bond lengths and angles) with those obtained from experimental X-ray diffraction studies. Furthermore, the analysis of Frontier Molecular Orbitals (FMOs) and molecular electrostatic potentials provided insights into the relative reactivity of these compounds. Similar DFT studies on other thiophene derivatives have been executed to examine their electronic, structural, and spectroscopic features.
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G(d, p)) | 2,5-bisarylthiophenes (derived from 2-bromo-5-chloro thiophene) | - Comparison of theoretical geometric parameters with experimental X-ray data.
| |
| DFT | Thiophene-thiazole and pyrimidine (B1678525) derivatives | - Examination of electronic, structural, and spectroscopic features. |
While specific DFT studies detailing the deprotonation and protonation mechanisms of 5-Chlorothiophene-2-carbonyl chloride are not extensively documented in available literature, the chemistry of related compounds provides relevant context. The synthesis of the precursor, 5-chlorothiophene-2-carboxylic acid, can be achieved from 2-chlorothiophene (B1346680) via a deprotonation step. This reaction utilizes a strong base like lithium diisopropylamide (LDA) to remove a proton from the thiophene ring, followed by the introduction of carbon dioxide. DFT methods are well-suited for modeling such reaction pathways, calculating activation energies, and characterizing transition states, although specific application to this exact reaction is not found in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a compound to its biological activity. As a reactive intermediate, this compound is not itself the subject of QSAR studies. However, QSAR analyses performed on a wide range of biologically active thiophene derivatives highlight the structural features crucial for their activity.
These studies reveal that the biological activity of thiophene-containing molecules can be modulated by various physicochemical parameters.
The foundation of QSAR involves generating molecular descriptors from modeled 3D structures of the compounds. These descriptors quantify various properties, including steric, electronic, and hydrophobic characteristics. In studies on thiophene analogs, molecular modeling is used to calculate these descriptors, which are then correlated with biological activity. For example, a QSAR study on thiophene derivatives as JNK1 inhibitors used descriptors such as Verloop L (a steric parameter), Bond Dipole Moment, and LogP (a measure of hydrophobicity).
The molecular descriptors used in QSAR can be interpreted as representations of the underlying molecular fields that govern intermolecular interactions.
Electronic Properties : Studies on anti-inflammatory thiophene analogs have shown a dominant role for electronic properties. Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to be critical in modulating activity. In another QSAR study on anti-HCV agents, the Hammett constant, a measure of the electronic effect of substituents, was found to be a significant parameter.
Topological and Steric Properties : Topological indices, such as the Balaban Topological index, and steric parameters have also been identified as important. These descriptors relate to the size, shape, and branching of the molecule, which influence how it fits into a biological target.
| Thiophene Derivative Class | Biological Activity | Key QSAR Descriptors | Reference |
|---|---|---|---|
| Thiophene analogs | Anti-inflammatory | Energy of Lowest Unoccupied Molecular Orbital (ELUMO), Dipole Moment | |
| Thiophene derivatives | Anti-HCV | Hammett constant, Molecular connectivity | |
| Thiophene derivatives | c-Jun NH2-terminal kinase 1 (JNK1) inhibitors | Verloop L (steric), Bond Dipole Moment, LogP (hydrophobicity), Balaban Topological index |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. As a reactive chemical intermediate, this compound is not a compound that would typically be studied via molecular docking, which is reserved for investigating the binding of a potential drug to its biological target.
However, extensive molecular docking studies have been performed on rivaroxaban (B1684504) , the direct Factor Xa inhibitor that is synthesized using this compound. These investigations provide critical information on how the structural motif derived from this intermediate contributes to the final drug's binding affinity and mechanism of action.
Docking studies have been used to understand the interaction of rivaroxaban with its primary target, the blood coagulation Factor Xa, as well as with serum proteins like bovine serum albumin (BSA).
Future Research Directions and Challenges
Development of More Sustainable and Environmentally Friendly Synthetic Processes (Green Chemistry)
A significant challenge in the current production of 5-Chlorothiophene-2-carbonyl chloride lies in the environmental and safety profile of its synthesis. Traditional methods frequently employ hazardous reagents and solvents. The most common synthesis involves the chlorination of 5-chlorothiophene-2-carboxylic acid using reagents like thionyl chloride, often in nonpolar solvents such as carbon tetrachloride. guidechem.comgoogle.com
Future research is imperative to align the synthesis of this important intermediate with the principles of Green Chemistry. unife.it Key areas of focus include:
Alternative Chlorinating Agents: Investigating milder and less hazardous chlorinating agents to replace thionyl chloride could reduce the formation of toxic byproducts and simplify handling procedures.
Greener Solvent Systems: The use of solvents like carbon tetrachloride is a major environmental concern. Research into more benign alternatives, such as toluene (B28343) or solvent-free reaction conditions, is crucial. While some methods using toluene have been developed, they occasionally report slightly lower yields, indicating a need for further optimization.
Catalytic Routes: Developing catalytic processes for the conversion of 5-chlorothiophene-2-carboxylic acid to the acyl chloride would reduce the stoichiometric waste associated with current methods.
Continuous Flow Chemistry: Shifting from batch processing to continuous flow manufacturing can offer enhanced safety, better temperature control, improved consistency, and reduced waste generation. nbinno.com This is particularly relevant given the reactivity of the compound. nbinno.com
A comparison of a traditional synthesis method with potential green alternatives highlights the areas for improvement.
| Feature | Traditional Method | Potential Green Alternative |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) google.com | Catalytic or solid-supported chlorinating agents |
| Solvent | Carbon Tetrachloride (CCl₄) google.com | Toluene, 2-MeTHF, or solvent-free conditions |
| Waste Profile | Stoichiometric inorganic waste (SO₂, HCl) guidechem.com | Reduced waste through catalysis and atom economy |
| Process Type | Batch processing google.com | Continuous flow synthesis |
| Energy Input | Heating under reflux guidechem.com | Microwave-assisted or photochemically-activated synthesis |
Addressing these synthetic challenges is not merely an academic exercise but a necessity for the long-term, large-scale industrial viability of this compound.
Exploration of Novel Catalytic Applications
Currently, this compound is almost exclusively used as a stoichiometric reagent or building block in synthesis. cymitquimica.com Its role is typically that of an acylating agent, reacting with nucleophiles to introduce the 5-chlorothiophene-2-carbonyl moiety into a target molecule. However, the inherent electronic properties of the thiophene (B33073) ring suggest that derivatives of this compound could have unexplored potential in the field of catalysis.
Future research could venture into the following areas:
Ligand Synthesis: The thiophene ring is a known structural motif in ligands for transition metal catalysis. The reactive carbonyl chloride group of this compound could be used to anchor the thiophene unit to various scaffolds, creating novel ligands for cross-coupling, hydrogenation, or polymerization reactions.
Organocatalysis: Thiophene-based structures can be incorporated into organocatalysts. The electron-withdrawing nature of the chlorine atom and the carbonyl group could be exploited to tune the electronic properties and catalytic activity of new thiophene-based phosphines, amines, or other organocatalytic systems.
The exploration of this compound as a precursor to new catalysts represents a significant shift from its current applications and could open up new avenues for its use in synthetic chemistry.
Discovery of New Applications in Diverse Scientific Fields
While the pharmaceutical and agrochemical sectors are the primary consumers of this compound, its unique chemical structure makes it a candidate for applications in other advanced fields. chemimpex.com A key area for future exploration is material science.
Thiophene-based polymers are renowned for their unique electronic and optical properties. this compound can serve as a valuable monomer or precursor for the synthesis of new functional materials.
| Potential Application Area | Type of Material | Potential Functionality |
| Organic Electronics | Conjugated Polymers | Active layers in Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs). |
| Advanced Coatings | Specialty Polymers | Development of anti-corrosive, anti-static, or conductive coatings. chemimpex.com |
| Adhesives | Functional Polymers | Creation of specialty adhesives with enhanced thermal stability or conductivity. chemimpex.com |
| Sensors | Chemoresistive Polymers | Fabrication of chemical sensors where the polymer's conductivity changes upon exposure to specific analytes. |
Research in this direction would involve polymerizing derivatives of this compound or using it to modify existing polymer backbones. The presence of the chlorine atom offers a site for further functionalization, allowing for fine-tuning of the material's properties.
Continued Innovation in Drug Discovery and Agrochemical Development
The established role of this compound as a key intermediate in the synthesis of the anticoagulant Rivaroxaban (B1684504) underscores its importance in medicinal chemistry. chemicalbook.comgoogle.com Its utility also extends to the creation of various antibacterial agents, kinase inhibitors, and antiviral compounds, as well as herbicides and fungicides in the agrochemical industry. chemimpex.comnbinno.combgbchem.com
The future in these fields will likely focus on leveraging this building block for continued innovation:
New Drug Analogs: The compound's structure allows for modifications that can enhance the bioactivity and selectivity of resulting drug candidates. chemimpex.com Researchers will continue to use it to generate novel analogs of existing drugs to improve efficacy, alter pharmacokinetic profiles, and overcome drug resistance.
Fragment-Based Drug Discovery: As a reactive fragment, this compound can be used in fragment-based screening to identify new binding motifs for therapeutic targets.
Next-Generation Agrochemicals: In agrochemical research, there is a constant need for new herbicides, insecticides, and fungicides with improved potency, selectivity, and environmental profiles. nbinno.com The 5-chlorothiophene moiety is a valuable pharmacophore, and this reagent will remain a key tool for introducing it into new agrochemical candidates. nbinno.combgbchem.com
The challenge lies in using this versatile building block to design and synthesize next-generation molecules that address unmet needs in human health and agriculture, while navigating an increasingly complex regulatory landscape.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-chlorothiophene-2-carbonyl chloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via chlorination of 5-chlorothiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A reflux setup under anhydrous conditions (e.g., dry toluene) is employed to drive the reaction to completion. Purification involves fractional distillation under reduced pressure or recrystallization using inert solvents (e.g., hexane/dichloromethane). Purity validation requires GC-MS or HPLC analysis (>95% purity threshold) .
- Key Considerations : Monitor reaction progress via FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and emergence of the carbonyl chloride C=O stretch (~1800 cm⁻¹).
Q. What are the critical handling and storage protocols for this compound?
- Handling : Use moisture-free environments (e.g., glovebox or Schlenk line) due to its high reactivity with water. Personal protective equipment (PPE) such as acid-resistant gloves and goggles is mandatory.
- Storage : Store in amber glass vials under inert gas (Ar/N₂) at temperatures ≤4°C to prevent hydrolysis or thermal decomposition .
Advanced Research Questions
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
- ¹H/¹³C NMR : The thiophene ring protons (δ 7.2–7.8 ppm) and carbonyl carbon (δ ~160–170 ppm) are diagnostic. Chlorine substituents induce deshielding in adjacent carbons.
- FT-IR : Confirm the presence of C=O (1770–1810 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. Compare with computational spectra (DFT) for validation .
- Example : In a recent study, discrepancies in carbonyl chloride characterization were resolved by cross-referencing experimental IR data with Density Functional Theory (DFT)-predicted vibrational modes .
Q. What role does this compound play in synthesizing coordination complexes or bioactive molecules?
- Applications : It serves as an acylating agent in preparing Schiff base ligands for transition-metal complexes (e.g., Cu(II) or Pd(II)), which are studied for catalytic or antimicrobial properties. For instance, analogous chlorothiophene derivatives form stable complexes with salicylhydrazide ligands, as confirmed by X-ray crystallography .
- Methodology : React with amines/hydrazides in dry THF, followed by metal salt addition. Monitor via TLC and characterize using single-crystal XRD .
Q. How do computational models (e.g., DFT) predict the reactivity and electronic properties of this compound?
- DFT Workflow : Optimize geometry using B3LYP/6-311+G(d,p). Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Findings : The electron-withdrawing chlorine and carbonyl groups polarize the thiophene ring, making the α-carbon to chlorine susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF) can be modeled using the Polarizable Continuum Model (PCM) .
Data Contradictions and Resolution
Q. How to address conflicting literature reports on the stability of this compound under varying reaction conditions?
- Analysis : Discrepancies may arise from impurities (e.g., residual HCl) or solvent choice. For example, reactions in polar aprotic solvents (DMF) may accelerate decomposition compared to non-polar solvents (toluene).
- Resolution : Conduct kinetic studies (UV-Vis monitoring at 250–300 nm) and compare with thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate using independent synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
